5-Iodo-1-pentanol

Vue d'ensemble

Description

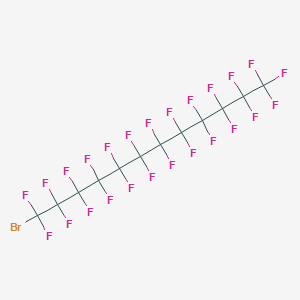

5-Iodo-1-pentanol is a compound with the molecular formula C6H13IO3 . It is a derivative of pentanol, where one of the hydrogen atoms is replaced by an iodine atom .

Molecular Structure Analysis

The molecular structure of this compound consists of a pentanol molecule where one of the hydrogen atoms is replaced by an iodine atom . The molecular formula is C6H13IO3, with an average mass of 260.070 Da and a monoisotopic mass of 259.990936 Da .Physical And Chemical Properties Analysis

This compound has a molecular formula of C6H13IO3, with an average mass of 260.070 Da and a monoisotopic mass of 259.990936 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Application in Diesel Engine Performance

5-Iodo-1-pentanol, as a higher-chain alcohol, has been studied for its potential in improving the performance of diesel engines. It has been mixed with diesel to create fuel blends and tested in internal combustion engines. These studies have found that blends of diesel and 1-pentanol can affect engine characteristics like emissions and power generation. For instance, adding 1-pentanol to diesel can increase brake specific fuel consumption (BSFC) but also positively impact exhaust gas temperature (EGT). However, it's worth noting that this addition may lead to a reduction in combustion efficiency and an increase in certain emissions like carbon monoxide (CO) and hydrocarbons (HC) (Yilmaz & Atmanli, 2017).

Role in Biomass Conversion

This compound is relevant in the context of biomass conversion. Research indicates that pentanol isomers, like 2-methyl-1-butanol and 3-methyl-1-butanol, are potential biofuels and are produced as natural by-products of microbial fermentations. Metabolic engineering has been employed to develop microbial strains for the production of these isomers, as well as that for 1-pentanol and pentenol. Although current production levels are low for immediate industrial applications, the approach shows significant promise for future breakthroughs in production efficiency (Cann & Liao, 2009).

Use in Polymer Synthesis

In polymer science, this compound is involved in the synthesis of aliphatic-aromatic copolyesters. Research shows that 1,5-Pentanediol (PeDO), a derivative of pentanol, is a biobased diol monomer used for polyester synthesis. Copolyesters like poly(pentylene succinate-co-terephthalate) (PPeST) and poly(pentylene adipate-co-terephthalate) (PPeAT) have been synthesized using PeDO. These studies reveal the potential of pentanol derivatives in creating polymers with specific thermo-mechanical properties (Lu et al., 2019).

Contribution to Electrochemical Research

In electrochemistry, studies have focused on the reduction of 1,5-dihalopentanes, including 1,5-diiodopentanes, at carbon cathodes. These studies are significant for understanding the electrochemical behavior of compounds like this compound. The research has provided insights into the potential products and mechanisms involved in these electrochemical processes (Pritts & Peters, 1994).

Implications in Combustion and Emission Studies

Research on pentanol blends in diesel engines has implications for reducing energy crises and environmental problems. Studies have shown that adding pentanol to diesel can improve combustion, reduce emissions, and enhance engine performance. These findings are crucial for developing biofuels as alternative energy sources (Li et al., 2015).

Orientations Futures

5-Amino-1-pentanol, a related compound, may become increasingly important in the future as a building block for biodegradable polyesteramides and as a starting material for valerolactam — the monomer for polyamides . This suggests that 5-Iodo-1-pentanol could also have potential future applications in the synthesis of biodegradable materials or other organic compounds.

Propriétés

IUPAC Name |

5-iodopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11IO/c6-4-2-1-3-5-7/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYCSFHXRGKNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

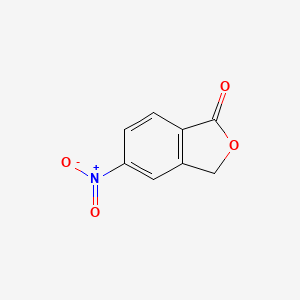

![1H-naphtho[2,3-f]isoindole-1,3(2H)-dione](/img/structure/B3278043.png)

![Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278050.png)

![Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278056.png)

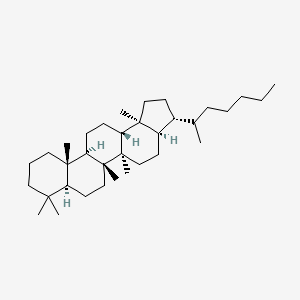

![(3R,3Ar,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-[(2R)-heptan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3278065.png)

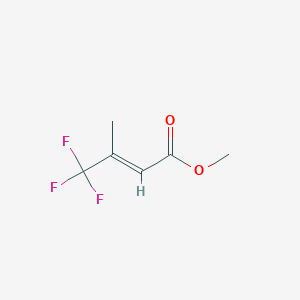

![(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B3278118.png)